Quisqualamine is a compound that serves as an α-decarboxylated analogue of quisqualic acid, which is a naturally occurring excitatory amino acid. Quisqualamine is structurally related to neurotransmitters such as glutamate and γ-aminobutyric acid (GABA). Unlike quisqualic acid, which acts primarily as an excitatory neurotransmitter, quisqualamine exhibits central depressant and neuroprotective properties. It functions predominantly as an agonist of the GABA A receptor and has lesser effects on the glycine receptor, demonstrating its potential therapeutic applications in neuropharmacology.
Quisqualamine is derived from the seeds of the plant species Quisqualis indica, commonly known for its medicinal properties. The compound belongs to the class of amino acids and is characterized by its unique structural features that distinguish it from other amino acids, particularly due to its decarboxylation process.
The synthesis of quisqualamine involves several steps, primarily focusing on the decarboxylation of quisqualic acid. One method includes enzymatic synthesis, where cysteine synthase is purified from Quisqualis indica leaves. This enzyme facilitates the conversion of O-acetyl-L-serine and hydrogen sulfide into cysteine, which can subsequently be transformed into quisqualic acid. The initial step in synthesis typically involves protecting the amine group of L-serine using di-tert-butyldicarbonate, followed by acylation with O-benzylhydroxylamine hydrochloride to yield hydroxamate derivatives. These intermediates are then converted into β-lactams, ultimately leading to the formation of quisqualamine through hydrolysis .
Quisqualamine features a complex molecular structure that includes a five-membered oxadiazole ring. This ring consists of one oxygen atom and two nitrogen atoms at specific positions (2 and 4), contributing to its pharmacological activity. The compound's molecular formula is C₇H₈N₄O₂, with a molecular weight of approximately 168.16 g/mol. The presence of the oxadiazole ring is significant as it is associated with various natural products that exhibit pharmacological importance .
Quisqualamine engages in various chemical reactions typical for amino acids and their derivatives. Its primary reaction pathway involves interaction with GABA A receptors, leading to central nervous system depressant effects. The compound's action can be inhibited by specific antagonists such as bicuculline and picrotoxin, indicating its potential role in modulating neurotransmission by mimicking inhibitory neurotransmitters . Additionally, studies suggest that quisqualamine does not directly affect ionotropic glutamate receptors, distinguishing its mechanism from that of excitatory amino acids .
The mechanism of action for quisqualamine primarily revolves around its agonistic activity on GABA A receptors. Upon binding to these receptors, quisqualamine enhances inhibitory neurotransmission in the central nervous system, resulting in sedative effects. It also interacts with glycine receptors but to a lesser extent. The compound's neuroprotective properties may be attributed to its ability to modulate neuronal excitability and protect against excitotoxicity typically associated with excessive glutamate signaling .
Quisqualamine is a white crystalline solid at room temperature with moderate solubility in water and organic solvents. Its melting point ranges between 150-160 °C. The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures. Its chemical properties include reactivity typical of amino acids, allowing it to participate in various biochemical pathways essential for cellular function .
Quisqualamine has garnered interest in scientific research due to its neuropharmacological properties. It has potential applications in treating conditions related to excitatory neurotransmitter imbalances, such as epilepsy or anxiety disorders. Furthermore, its neuroprotective effects make it a candidate for research into therapeutic strategies for neurodegenerative diseases . Additionally, ongoing studies are exploring its role in cancer treatments due to its neuromodulating capabilities .
Quisqualamine is systematically named as 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione according to IUPAC conventions [4] [7]. Its molecular formula is C4H7N3O3, corresponding to a molecular mass of 145.12 g/mol [7] [8]. The structure comprises a 1,2,4-oxadiazolidine core with a 3,5-dione functionalization and an ethylamine side chain at position 2. This arrangement is critical for its biological activity as a GABA-mimetic agent [2] [4].
Table 1: Molecular Identity of Quisqualamine
Property | Value |
---|---|
IUPAC Name | 2-(2-Aminoethyl)-1,2,4-oxadiazolidine-3,5-dione |
Molecular Formula | C4H7N3O3 |
CAS Registry Number | 68373-11-5 |
Molecular Weight | 145.12 g/mol |
Exact Mass | 145.0487 Da |
Quisqualamine is biosynthetically derived from quisqualic acid (a plant neuroexcitant) via α-decarboxylation. This process eliminates the carboxylic acid group (–COOH) from quisqualic acid’s glutamate-like backbone, converting an excitatory compound into one with inhibitory properties [2] [4]. Key structural comparisons include:
Electrophysiological studies confirm that α-decarboxylation switches receptor specificity: While quisqualic acid excites neurons via glutamate receptors, quisqualamine depresses neuronal activity primarily through GABAA receptors [2] [5].
Table 2: Structural and Functional Comparison of Key Neurotransmitters
Compound | Core Structure | Key Functional Groups | Primary Receptor Target |
---|---|---|---|
Quisqualic Acid | Iminohydantoin + carboxylate | –NH2, –COOH (x2) | AMPA/Kainate receptors |
Quisqualamine | 1,2,4-Oxadiazolidine-3,5-dione | –NH2, cyclic carbonyls | GABAA receptors |
GABA | Linear 4-carbon chain | –NH2, –COOH | GABAA/GABAB receptors |
Solubility Profile
Quisqualamine exhibits high solubility in water (≥10 mg/mL) due to its zwitterionic nature and polar functional groups. It is moderately soluble in dimethyl sulfoxide (DMSO) but insoluble in nonpolar solvents like hexane or chloroform [4] [8]. This property facilitates its use in in vitro electrophysiological studies.
Stability
The compound is stable at room temperature for ≥24 months when stored desiccated at –20°C. However, aqueous solutions degrade within 48 hours at physiological pH (7.4), necessitating fresh preparation for bioassays [6] [8]. Acidic conditions (pH < 4) enhance stability by protonating the oxadiazolidine nitrogen.
Spectroscopic Properties
Table 3: Physicochemical Properties of Quisqualamine
Property | Characteristics |
---|---|
Solubility | Water: >10 mg/mL; DMSO: 5–10 mg/mL; Ethanol: <1 mg/mL; Lipids: Insoluble |
Stability | Solid: Stable at –20°C (desiccated); Solution: Degrades in 48h at pH 7.4, 25°C |
pKa | Amino group: ~10.2; Ureide N–H: ~8.5 (estimated) |
LogP | –2.16 (indicating high hydrophilicity) [7] |
Table 4: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
FT-IR | 3360 cm−1 (N–H stretch), 1720 cm−1 (C=O), 1260 cm−1 (C–N) |
1H NMR | 3.45 ppm (t, 2H), 2.95 ppm (t, 2H), 2.75 ppm (s, 2H) |
ESI-MS | [M+H]+ 146.06; Fragments: 129.03, 101.01 |
Quisqualamine lacks chiral centers due to its symmetric oxadiazolidinedione ring and achiral ethylamine side chain. However, conformational isomerism arises from the flexibility of the –CH2–CH2– linker, which adopts gauche or anti orientations relative to the heterocycle [4]. Unlike quisqualic acid (which exists as L- and D-isomers with distinct neuropharmacology), quisqualamine’s biological activity shows no stereospecificity [3].
X-ray crystallography of related 1,2,4-oxadiazolidines reveals that the ring junction adopts a pyramidal configuration rather than planarity. This geometry mimics a folded glutamate conformation, potentially explaining its affinity for GABA receptors despite structural dissimilarity [3]. Computational models suggest that the oxadiazolidinedione ring’s partial negative charge at O4 facilitates hydrogen bonding with GABAA receptor residues (e.g., Tyr157, Phe200), mimicking GABA’s carboxylate interactions [4] [5].
Comprehensive Compound Listing
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1